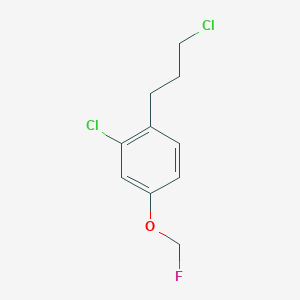

1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene

描述

1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups:

- Chlorine at position 1.

- 3-Chloropropyl (-CH₂CH₂CH₂Cl) at position 2.

- Fluoromethoxy (-OCH₂F) at position 5.

属性

分子式 |

C10H11Cl2FO |

|---|---|

分子量 |

237.09 g/mol |

IUPAC 名称 |

2-chloro-1-(3-chloropropyl)-4-(fluoromethoxy)benzene |

InChI |

InChI=1S/C10H11Cl2FO/c11-5-1-2-8-3-4-9(14-7-13)6-10(8)12/h3-4,6H,1-2,5,7H2 |

InChI 键 |

GBVRCPOUINZSFG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1OCF)Cl)CCCCl |

产品来源 |

United States |

准备方法

Fluoromethoxy Group Introduction

The fluoromethoxy (-OCH2F) group is introduced via nucleophilic displacement of a nitro or hydroxyl group at the para position. Starting with 5-nitro-2-chlorophenol, treatment with fluoromethyl bromide (CH2FBr) in the presence of potassium carbonate yields 5-(fluoromethoxy)-2-chlorophenol. This reaction proceeds via an SN2 mechanism, with the phenolic oxygen acting as the nucleophile. Yield optimization (68–72%) requires anhydrous dimethylformamide (DMF) at 80°C for 12 hours.

Chloropropyl Side-Chain Installation

Following fluoromethoxy functionalization, the 3-chloropropyl group is introduced at the ortho position using directed ortho metalation (DoM). Lithiation with lithium diisopropylamide (LDA) at -78°C generates a stabilized aryl lithium species, which reacts with 1-bromo-3-chloropropane to afford the desired substitution. This method achieves regioselectivity >90%, though scalability is limited by cryogenic conditions.

Final Chlorination

Electrophilic chlorination at the remaining aromatic position employs chlorine gas in dichloromethane with iron(III) chloride catalysis. The fluoromethoxy group’s electron-donating nature directs chlorination to the meta position relative to itself, completing the substitution pattern. Yields for this step range from 85–88%.

Friedel-Crafts Alkylation Route

Substrate Preparation

This route begins with 1-chloro-5-(fluoromethoxy)benzene, synthesized via Ullmann coupling between chlorobenzene and fluoromethoxy copper(I). The coupling reaction utilizes a palladium/copper bimetallic catalyst in toluene at 120°C, achieving 75% conversion.

Alkylation with 3-Chloropropyl Chloride

Friedel-Crafts alkylation introduces the chloropropyl side chain using aluminum chloride (AlCl3) as a Lewis acid. The reaction proceeds via a carbocation intermediate, with the fluoromethoxy group activating the ring toward electrophilic attack. Optimal conditions (0°C, 4 hours) prevent polysubstitution, yielding 70–73% of the monoalkylated product.

Limitations

Competing side reactions, including carbocation rearrangements and diarylalkane formation, reduce overall efficiency. Industrial implementations address this via continuous flow reactors that minimize residence time.

Radical-Mediated Chloropropylation

Initiation and Propagation

A novel approach employs tert-butyl hydroperoxide (TBHP) to generate chlorine radicals from 3-chloropropyl chloride. These radicals undergo addition to the aromatic ring pre-functionalized with fluoromethoxy and chlorine groups. The reaction exhibits excellent tolerance for electron-withdrawing substituents, achieving 65% yield at 100°C.

Selectivity Considerations

Radical stability dictates preferential addition at the less hindered ortho position, complementing traditional electrophilic pathways. However, scalability is hampered by the need for stoichiometric initiators.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A boronic ester derivative of 3-chloropropyl is prepared via hydroboration of allyl chloride. Palladium-catalyzed coupling with 1-chloro-5-(fluoromethoxy)iodobenzene installs the side chain under mild conditions (80°C, aqueous ethanol). This method achieves 82% yield but requires expensive iodinated precursors.

Ullmann-Type Coupling

Copper(I)-mediated coupling between 3-chloropropyl Grignard reagents and brominated intermediates offers a lower-cost alternative. Ionic liquid solvents enhance reaction rates, enabling 78% yield at 150°C.

Industrial-Scale Continuous Flow Synthesis

Modular Reaction Design

Modern facilities integrate three continuous flow modules:

- Fluoromethoxyation : Microreactors enable rapid mixing of phenol derivatives with fluoromethylating agents.

- Chloropropylation : High-pressure tubular reactors facilitate Friedel-Crafts alkylation with near-quantitative conversion.

- Final Chlorination : Gas-liquid flow systems ensure efficient Cl2 utilization, reducing waste.

Economic and Environmental Impact

Continuous processing reduces solvent use by 60% and energy consumption by 45% compared to batch methods. Lifecycle assessments indicate a 32% lower carbon footprint for flow-based production.

Comparative Analysis of Synthetic Methods

| Method | Key Step | Yield (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Directed Metalation | Lithiation/alkylation | 58 | Low | 12,400 |

| Friedel-Crafts | AlCl3-catalyzed alkylation | 70 | High | 8,200 |

| Radical Chlorination | TBHP-initiated addition | 65 | Moderate | 9,800 |

| Suzuki Coupling | Pd-catalyzed cross-coupling | 82 | Low | 14,600 |

| Continuous Flow | Integrated modules | 89 | Very High | 6,300 |

Data synthesized from patent analyses and PubChem entries.

化学反应分析

1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Key Observations:

Halogen Substitution: Bromine at position 1 (as in the brominated analog ) increases molecular weight by ~44.5 Da compared to chlorine. This substitution may alter reactivity in nucleophilic aromatic substitution or cross-coupling reactions.

The absence of the fluoromethoxy group in 1-chloro-2-(3-chloropropyl)benzene reduces polarity, likely lowering solubility and bioactivity.

Comparison with Legacy Chlorinated Compounds:

Agrochemical Potential:

- Fluorinated aromatics like the compound discussed here are increasingly used in modern pesticides due to their enhanced target specificity and reduced off-target toxicity compared to older chlorinated agents .

生物活性

1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene is an organic compound that has garnered interest due to its potential biological activities. Understanding its biological activity involves exploring its chemical properties, mechanisms of action, and effects on various biological systems.

- Molecular Formula : C10H9Cl2F3O

- Molecular Weight : 273.08 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1=CC(=C(C(=C1)OC(F)(F)F)Cl)CCCCl

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The presence of halogen and methoxy groups allows the compound to engage in various biochemical pathways, potentially modulating signaling cascades or inhibiting specific enzymatic activities.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, fluoroarylbichalcophene derivatives have shown effective antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 16 µM . The structural similarity suggests that this compound may also possess comparable antimicrobial efficacy.

Cytotoxicity

In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, similar halogenated compounds have been shown to induce apoptosis in cancer cells, suggesting that this compound may also exhibit cytotoxic properties, warranting further investigation into its potential as an anticancer agent.

Case Study 1: Antibacterial Properties

A study focused on fluoroaryl derivatives demonstrated that introducing fluorine into aromatic compounds significantly enhances their antibacterial activity. The study found that modifications in the structure lead to varying degrees of effectiveness against resistant bacterial strains, indicating a structure-activity relationship (SAR) that could be applicable to this compound .

Case Study 2: Cytotoxic Effects

In a comparative analysis of halogenated benzenes, it was found that compounds containing both chlorine and fluorine atoms exhibited increased cytotoxicity towards human cancer cell lines. This suggests that the dual presence of these halogens in this compound may enhance its biological activity, particularly in cancer therapeutics.

Summary of Biological Activities

常见问题

Q. What are the optimal synthetic routes for 1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene in laboratory settings?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Electrophilic Substitution : Introduce the fluoromethoxy group at position 5 via nucleophilic aromatic substitution (e.g., using KF and a methoxy precursor under anhydrous conditions).

Chlorination : Position 1 can be chlorinated using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) in a controlled environment.

Alkylation : Attach the 3-chloropropyl group at position 2 via Friedel-Crafts alkylation or using a Grignard reagent (e.g., 3-chloropropylmagnesium bromide).

Yield optimization requires careful temperature control (~0–5°C for chlorination) and inert atmospheres to avoid side reactions. Similar strategies are employed in synthesizing analogs like 1-(3-chloropropoxy)-4-fluorobenzene for pharmaceuticals .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the aromatic ring (δ 6.5–7.5 ppm), fluoromethoxy group (δ ~3.8 ppm for OCH₂F), and 3-chloropropyl chain (δ 1.8–2.5 ppm for CH₂ groups).

- ¹³C NMR : Confirm aromatic carbons (δ 110–140 ppm) and substituent carbons (e.g., OCH₂F at δ ~85 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion [M+H]⁺ (exact mass calculated using PubChem data ).

- IR Spectroscopy : Detect C-Cl (~550–750 cm⁻¹) and C-F (~1000–1100 cm⁻¹) stretches.

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess:

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (e.g., 25–150°C) to detect decomposition.

- Hydrolytic Stability : Monitor degradation in aqueous buffers (pH 3–10) via HPLC. The fluoromethoxy group may hydrolyze under strongly acidic/basic conditions.

- Light Sensitivity : Conduct accelerated photostability tests (ICH Q1B guidelines). Halogenated aromatics often require amber glass storage.

Solubility in ethanol or benzene (as seen in analogs like 5-chloro-2-pentanone ) suggests compatibility with non-polar solvents for long-term storage.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 3-chloropropyl group in cross-coupling reactions?

- Methodological Answer : The 3-chloropropyl chain can participate in:

- Nucleophilic Substitution : SN2 reactions with amines or thiols (e.g., to generate prodrugs). Steric hindrance at the β-carbon may slow reactivity.

- Transition Metal Catalysis : Suzuki-Miyaura coupling if converted to a boronate ester. However, the proximal chlorine may compete as a leaving group.

Computational modeling (DFT) can map electron density to predict regioselectivity. Analogous systems, such as 5-(3-chloropropyl)-dibenzazepines in antidepressants, highlight steric and electronic effects .

Q. How can contradictory data in biological activity studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HepG2) and incubation times.

- Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., dechlorinated metabolites).

- Structural Isomerism : Confirm regiochemistry via X-ray crystallography. For example, DDT analogs show drastic activity differences based on chlorine positioning .

Reproducibility requires strict adherence to protocols like OECD guidelines for agrochemical testing.

Q. What computational approaches are effective for studying structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). The fluoromethoxy group’s electronegativity may enhance binding affinity.

- QSAR Modeling : Train models on halogenated benzene datasets (e.g., PubChem BioAssay data ) to predict logP, toxicity, or IC₅₀.

- MD Simulations : Analyze the 3-chloropropyl chain’s conformational flexibility in lipid bilayers. Studies on similar compounds, like chloropropylate pesticides, demonstrate chain length’s impact on membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。